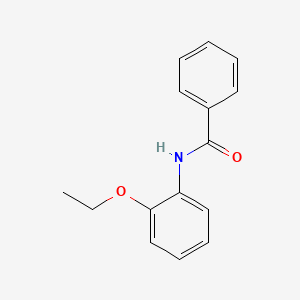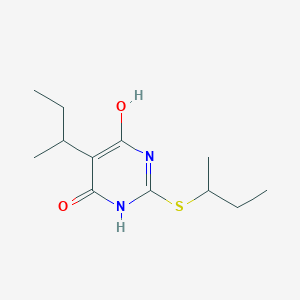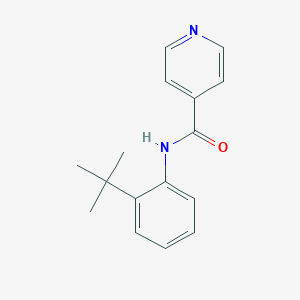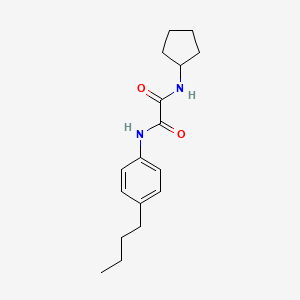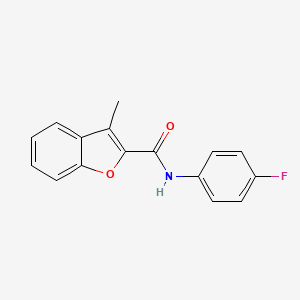![molecular formula C16H15BrN2O3 B5169789 N-[3-(acetylamino)-4-methoxyphenyl]-2-bromobenzamide](/img/structure/B5169789.png)
N-[3-(acetylamino)-4-methoxyphenyl]-2-bromobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(acetylamino)-4-methoxyphenyl]-2-bromobenzamide, also known as BAY 73-6691, is a small molecule inhibitor that targets the soluble guanylate cyclase (sGC) enzyme. This enzyme is responsible for producing cyclic guanosine monophosphate (cGMP), a signaling molecule that plays a crucial role in regulating various physiological processes. BAY 73-6691 has been the subject of extensive research due to its potential therapeutic applications in a range of diseases.
Mécanisme D'action
N-[3-(acetylamino)-4-methoxyphenyl]-2-bromobenzamide 73-6691 targets the sGC enzyme, which is responsible for producing cGMP. By inhibiting sGC, N-[3-(acetylamino)-4-methoxyphenyl]-2-bromobenzamide 73-6691 reduces the levels of cGMP, leading to a range of physiological effects. Specifically, N-[3-(acetylamino)-4-methoxyphenyl]-2-bromobenzamide 73-6691 has been shown to reduce pulmonary vascular resistance, improve cardiac function, and reduce inflammation.
Biochemical and Physiological Effects:
N-[3-(acetylamino)-4-methoxyphenyl]-2-bromobenzamide 73-6691 has been shown to have a range of biochemical and physiological effects. In animal models of pulmonary hypertension, N-[3-(acetylamino)-4-methoxyphenyl]-2-bromobenzamide 73-6691 reduces pulmonary vascular resistance and improves right ventricular function. In animal models of heart failure, N-[3-(acetylamino)-4-methoxyphenyl]-2-bromobenzamide 73-6691 improves cardiac function and reduces mortality. In addition, N-[3-(acetylamino)-4-methoxyphenyl]-2-bromobenzamide 73-6691 has been shown to have anti-inflammatory effects, reducing the levels of pro-inflammatory cytokines in animal models of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(acetylamino)-4-methoxyphenyl]-2-bromobenzamide 73-6691 has several advantages for lab experiments, including its high potency and specificity for sGC inhibition. However, there are also limitations to its use, including its short half-life and potential toxicity at high doses.
Orientations Futures
There are several potential future directions for research on N-[3-(acetylamino)-4-methoxyphenyl]-2-bromobenzamide 73-6691. One area of interest is the development of new formulations that can improve its pharmacokinetic properties, such as its half-life and bioavailability. Another area of interest is the investigation of its potential therapeutic applications in other diseases, such as sickle cell disease and chronic obstructive pulmonary disease. Finally, further research is needed to better understand the mechanism of action of N-[3-(acetylamino)-4-methoxyphenyl]-2-bromobenzamide 73-6691 and its effects on various physiological processes.
Méthodes De Synthèse
The synthesis of N-[3-(acetylamino)-4-methoxyphenyl]-2-bromobenzamide 73-6691 involves several steps, starting with the reaction of 2-bromobenzoyl chloride with 3-amino-4-methoxyacetanilide to form N-[3-(acetylamino)-4-methoxyphenyl]-2-bromobenzamide. The compound is then purified using column chromatography and characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
N-[3-(acetylamino)-4-methoxyphenyl]-2-bromobenzamide 73-6691 has been studied extensively for its potential therapeutic applications in various diseases, including pulmonary hypertension, heart failure, and sickle cell disease. In preclinical studies, N-[3-(acetylamino)-4-methoxyphenyl]-2-bromobenzamide 73-6691 has been shown to improve pulmonary hemodynamics, reduce right ventricular hypertrophy, and improve exercise capacity in animal models of pulmonary hypertension. In addition, N-[3-(acetylamino)-4-methoxyphenyl]-2-bromobenzamide 73-6691 has been shown to improve cardiac function and reduce mortality in animal models of heart failure.
Propriétés
IUPAC Name |
N-(3-acetamido-4-methoxyphenyl)-2-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c1-10(20)18-14-9-11(7-8-15(14)22-2)19-16(21)12-5-3-4-6-13(12)17/h3-9H,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQXQIAECFLIMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5169714.png)

![2,4-dichloro-N-[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5169729.png)
![2-methoxy-4-methyl-1-(2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}ethoxy)benzene](/img/structure/B5169733.png)
![4-[4-(4-bromophenoxy)-2-butyn-1-yl]morpholine](/img/structure/B5169739.png)
![1-(1-benzofuran-2-yl)-3-(4-fluorophenyl)benzo[f]quinoline](/img/structure/B5169747.png)
![2-[(1-propyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5169755.png)
![4-methoxy-N-(2-[5-(3-nitrophenyl)-2-furyl]-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5169757.png)
![5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5169765.png)
